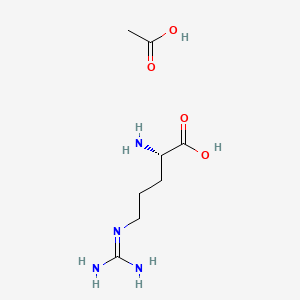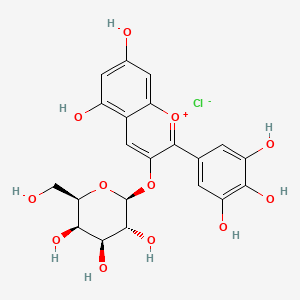
3-Hydroxy-2-Naphthamid
Übersicht
Beschreibung
3-Hydroxy-2-naphthamide is a yellowish powder . It is insoluble in water and sodium carbonate, but soluble in chlorobenzene . In the solution for hydrogen oxide, it forms a yellow liquid . It has good stability in the air .
Synthesis Analysis
The synthesis of 3-Hydroxy-2-naphthamide has been reported in the literature . For instance, two novel chemosensors, IF-1 and IF-2, based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives have been synthesized . These chemosensors have shown selective sensing of CN− ions .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-naphthamide has been analyzed using Density Functional Theory (DFT) studies . A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol was indicated by the Frontier Molecular Orbital (FMO) analysis . The Quantum Theory of Atoms in Molecules (QTAIM) analysis revealed that in the complex compound, the strongest pure hydrogen–hydrogen bonding was observed between H53 and H58, indicated by a ρ value of +0.017807 .Chemical Reactions Analysis
The chemical reactions involving 3-Hydroxy-2-naphthamide have been studied . For example, the chemosensory potential of the compound is attributed to the deprotonation of the labile Schiff base center by CN− ions, which results in a color change from colorless to yellow .Physical And Chemical Properties Analysis
3-Hydroxy-2-naphthamide has an empirical formula of C11H9NO2 . Its molecular weight is 187.19 . It is a yellowish powder that is insoluble in water and sodium carbonate, but soluble in chlorobenzene .Wissenschaftliche Forschungsanwendungen
Chemosensoren für Cyanid-Ionen
3-Hydroxy-2-Naphthamid-Derivate wurden als neuartige Chemosensoren synthetisiert, die speziell auf Cyanid-Ionen (CN−) abzielen. Diese Chemosensoren, die als IF-1 und IF-2 bezeichnet werden, zeigen eine selektive Bindung an CN−-Ionen, was aufgrund der toxischen Natur von Cyanid in der Umwelt und seiner Auswirkungen auf die menschliche Gesundheit eine kritische Funktion darstellt . Insbesondere IF-2 weist einen Bindungswert von 4.77 × 10^4 M−1 auf und kann CN−-Ionen mit einer niedrigen Nachweisgrenze von 8.2 μM nachweisen . Die Fähigkeit, bei Bindung an CN−-Ionen die Farbe von farblos zu gelb zu ändern, macht diese Verbindungen wertvoll für die Herstellung von Teststreifen zum Nachweis von Cyanid .
Molekularer Erkennung in der supramolekularen Chemie
Die Entwicklung von molekularen Geräten, die in der Lage sind, selektive Analyten in Lösung zu binden, ist eine wichtige Anwendung in der supramolekularen Chemie. This compound-basierte Chemosensoren tragen zu diesem Bereich bei, indem sie eine Wirt-Gast-Kompatibilität bieten, die eine selektive Reaktion über schwache Bindungen wie van-der-Waals-Kräfte, Wasserstoffbrückenbindungen und schwache polare Wechselwirkungen ermöglicht . Diese selektive Reaktion ist entscheidend für die Weiterentwicklung der chemischen Sensortechnologien .
Antibakterielle und antifungale Aktivität
Derivate von this compound wurden zur Synthese von Verbindungen mit bemerkenswerter antibakterieller und antifungaler Aktivität verwendet. Diese synthetisierten Verbindungen haben eine signifikante Aktivität gegen Bakterien wie Staphylococcus aureus, Escherichia coli und Pseudomonas aeruginosa sowie den Pilz Candida albicans gezeigt . Diese Anwendung unterstreicht das Potenzial von this compound bei der Entwicklung neuer antimikrobieller Mittel.
Quantenchemische Studien
Quantenchemische Studien, wie z. B. die Dichtefunktionaltheorie (DFT) und die Analyse des Grenzorbitals (FMO), werden auf this compound-Derivate angewendet, um ihre Wechselwirkungen mit anderen Molekülen zu verstehen. So hat die FMO-Analyse beispielsweise einen bemerkenswerten Ladungstransfer von this compound zu anderen Verbindungen gezeigt, der für das Verständnis der chemosensorischen Mechanismen unerlässlich ist . Zusätzlich hat die Analyse der Quanten Theorie der Atome in Molekülen (QTAIM) starke Wasserstoff-Wasserstoff-Bindungen innerhalb der von diesen Derivaten gebildeten komplexen Verbindungen aufgezeigt .
Entwicklung von Teststreifen
Die selektive Reaktion von this compound-Derivaten macht sie für die Entwicklung von Teststreifen geeignet. Diese Teststreifen können für den schnellen und effizienten Nachweis spezifischer Ionen wie CN−-Ionen in verschiedenen Umwelt- und klinischen Umgebungen eingesetzt werden .
Wirt-Gast-Komplexbildung
In der supramolekularen Chemie ist die Bildung von Wirt-Gast-Komplexen eine wichtige Anwendung. This compound-Derivate können als Wirte fungieren, die Komplexe mit Gastspezies durch nicht-kovalente Wechselwirkungen bilden. Diese reversible Wechselwirkung ist grundlegend für die Entwicklung von Sensoren und Geräten, die das Vorhandensein spezifischer Analyten erkennen und darauf reagieren können .
Optische Sensortechnologien
Die optischen Eigenschaften von this compound-Derivaten, wie z. B. die sichtbare Farbänderung bei der Analytbindung, werden in optischen Sensortechnologien genutzt. Diese Eigenschaften ermöglichen den visuellen Nachweis von Analyten ohne die Notwendigkeit komplexer Instrumentierung, wodurch sie für den Feldeinsatz zugänglich werden .
Umweltüberwachung
Aufgrund ihrer selektiven und empfindlichen Nachweisfähigkeiten sind this compound-Derivate wertvolle Werkzeuge für die Umweltüberwachung. Sie können zur Erkennung toxischer Stoffe wie Cyanid-Ionen in Wasserquellen eingesetzt werden und tragen so zur Sicherheit und Erhaltung sauberer Wasserversorgung bei .
Zukünftige Richtungen
The future directions for the research on 3-Hydroxy-2-naphthamide could involve its use in the development of effective and selective chemosensors for CN− ions . Due to its selective response, one of the synthesized compounds, IF-2, can be successfully used for making test strips for the detection of CN− ions .
Wirkmechanismus
Target of Action
The primary target of 3-Hydroxy-2-naphthamide is cyanide ions . This compound has been used in the synthesis of chemosensors that selectively sense cyanide ions . Cyanide ions are known to have a hazardous impact on the environment and humans, and the development of effective and selective chemosensors for these ions is of significant importance .
Mode of Action
3-Hydroxy-2-naphthamide interacts with its target, cyanide ions, through a process of deprotonation of the labile Schiff base center by the cyanide ions . This interaction results in a color change from colorless to yellow, which can be observed by the naked eye . This color change is a key indicator of the presence of cyanide ions .
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxy-2-naphthamide are primarily related to the detection of cyanide ions . The compound’s interaction with cyanide ions leads to a notable charge transfer from 3-Hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol . This charge transfer is a key part of the mechanism that allows 3-Hydroxy-2-naphthamide to act as a chemosensor for cyanide ions .
Pharmacokinetics
The compound’s ability to selectively sense cyanide ions suggests that it may have a high degree of bioavailability in environments where these ions are present .
Result of Action
The result of 3-Hydroxy-2-naphthamide’s action is the selective sensing of cyanide ions . This is achieved through a color change that occurs when the compound interacts with cyanide ions . This color change can be used to detect the presence of cyanide ions in a given environment .
Action Environment
The action of 3-Hydroxy-2-naphthamide is influenced by environmental factors such as the presence of cyanide ions . The compound’s efficacy as a chemosensor is dependent on the presence of these ions in the environment
Eigenschaften
IUPAC Name |
3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTNTGFZYSCPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063123 | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3665-51-8 | |
| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3665-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-naphthamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxynaphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-NAPHTHALENECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7M9NQ16EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Hydroxy-2-naphthamide derivatives influence their biological activity?
A1: Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the 3-Hydroxy-2-naphthamide scaffold impact its biological activity. For example, research has shown that:
- The addition of specific substituents to the phenyl ring of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives significantly influences their antimicrobial, antioxidant, and anti-inflammatory properties. []
- Introducing halogens and bulky substituents to the naphthyl and phenyl rings of N-hydroxy-oxazinedione derivatives can enhance their reactivity and enantioselectivity in asymmetric cross-coupling reactions. []
Q2: What are the mechanisms behind the biological activities observed for 3-Hydroxy-2-naphthamide derivatives?
A2: Research suggests that 3-Hydroxy-2-naphthamide derivatives exert their biological effects through various mechanisms:
- Calcium channel blocking: Diltiazem-like derivatives bind to the benzothiazepine site of L-type calcium channels, affecting calcium influx and exhibiting cardioselective effects. []
- CREB inhibition: Niclosamide, a salicylamide derivative of 3-Hydroxy-2-naphthamide, inhibits CREB function in acute myeloid leukemia cells by binding to its coactivator CBP, ultimately suppressing cell viability. []
- Chemosensing: Modifications introducing Schiff base groups enable selective sensing of cyanide ions through deprotonation and a visible color change. []
Q3: What computational chemistry approaches have been used to study 3-Hydroxy-2-naphthamide derivatives?
A3: Computational methods provide valuable insights into the properties and behavior of these compounds:
- Molecular docking: This technique was employed to predict the binding modes and interactions of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives with target proteins, aiding in the rationalization of their observed activities. []
- Density Functional Theory (DFT) calculations: DFT studies combined with conformational searches helped elucidate the mechanism of asymmetric induction in reactions involving chiral vanadyl complexes and 3-Hydroxy-2-naphthamide derivatives. []
- Fragment Molecular Orbital (FMO) and Pair Interaction Energy Decomposition Analysis (PIEDA): These methods were used to further rationalize the enantioselectivity observed in the aforementioned asymmetric reactions. []
Q4: What are the potential applications of 3-Hydroxy-2-naphthamide derivatives beyond the pharmaceutical field?
A4: The unique properties of 3-Hydroxy-2-naphthamide derivatives extend their potential applications to diverse fields:
- Chemosensors: The development of novel chemosensors based on 3-Hydroxy-2-naphthamide for selective detection of cyanide ions highlights their potential in environmental monitoring and analytical chemistry. []
- Asymmetric catalysis: Studies exploring chiral vanadyl complexes with 3-Hydroxy-2-naphthamide derivatives pave the way for developing efficient and selective catalysts for various organic reactions. []
Q5: What is the current understanding of the stability and formulation of 3-Hydroxy-2-naphthamide derivatives?
A5: While specific information about the stability and formulation of 3-Hydroxy-2-naphthamide itself is limited in the provided abstracts, related research offers some insights:
- Crystal structure analysis: The crystal structure of N2-(3-morpholinopropyl)-3-hydroxy-2-naphthamide reveals intramolecular hydrogen bonding interactions that could potentially influence its stability and solubility. []
- In silico ADMET studies: Researchers used computational tools like Molinspiration, Pre-ADMET, and OSIRIS property explorer to predict the pharmacokinetic behavior of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, highlighting the importance of considering these factors during drug development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






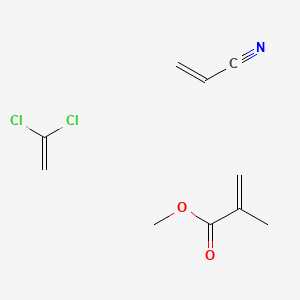
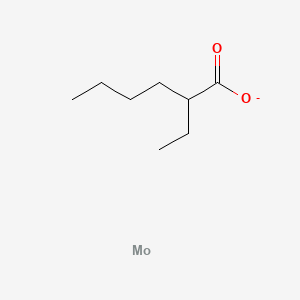
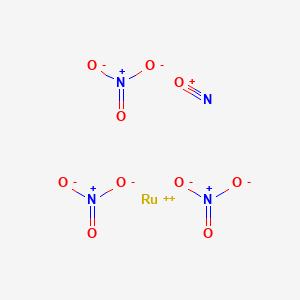

![Acetamide, N-[3-(ethylamino)phenyl]-](/img/structure/B1585191.png)


